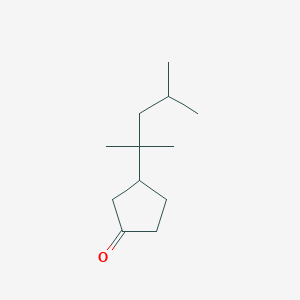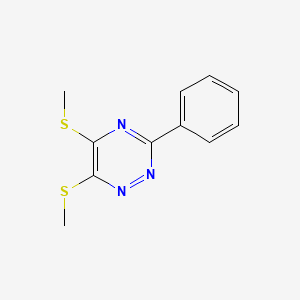
N-(1-Chloroethenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Chloroethenyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of benzene with an amino group attached to the benzene ring. This compound is characterized by the presence of a chloroethenyl group attached to the nitrogen atom of the aniline. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(1-Chloroethenyl)aniline can be synthesized through several methods. One common method involves the reaction of aniline with chloroacetaldehyde under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is then chlorinated to yield the desired product. Another method involves the reaction of aniline with chloroacetylene in the presence of a catalyst such as palladium or copper.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the product. Industrial production may also involve additional purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Chloroethenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloroethenyl group to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrosoaniline or nitroaniline, while reduction can produce ethylaniline. Substitution reactions can result in various substituted aniline derivatives.
Applications De Recherche Scientifique
N-(1-Chloroethenyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of N-(1-Chloroethenyl)aniline involves its interaction with specific molecular targets and pathways. The chloroethenyl group can undergo electrophilic addition reactions with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
N-(1-Chloroethenyl)aniline can be compared with other similar compounds such as:
N-(1-Bromoethenyl)aniline: Similar structure but with a bromo group instead of a chloro group.
N-(1-Fluoroethenyl)aniline: Contains a fluoro group instead of a chloro group.
N-(1-Iodoethenyl)aniline: Contains an iodo group instead of a chloro group.
Uniqueness
The uniqueness of this compound lies in its specific reactivity and the properties conferred by the chloroethenyl group. The presence of the chloro group can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs with different halogen substituents.
Propriétés
Numéro CAS |
88046-73-5 |
|---|---|
Formule moléculaire |
C8H8ClN |
Poids moléculaire |
153.61 g/mol |
Nom IUPAC |
N-(1-chloroethenyl)aniline |
InChI |
InChI=1S/C8H8ClN/c1-7(9)10-8-5-3-2-4-6-8/h2-6,10H,1H2 |
Clé InChI |
GHSQBRKTEWRJHP-UHFFFAOYSA-N |
SMILES canonique |
C=C(NC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14392007.png)









![[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea](/img/structure/B14392075.png)

